tris(4-tert-butylphenyl)phosphane
Description
Overview of Phosphine (B1218219) Ligands in Transition Metal Catalysis and Organometallic Chemistry
Phosphine ligands, with the general formula PR₃, are a cornerstone of organometallic chemistry and homogeneous catalysis. mit.edu These organophosphorus compounds are neutral, two-electron donors that bind to transition metals through the lone pair of electrons on the phosphorus atom. mit.edu This interaction stabilizes the metal center and solubilizes the resulting complex in organic solvents. The significance of phosphine ligands surged with the discovery of catalysts like Wilkinson's catalyst, RhCl(PPh₃)₃, which demonstrated their profound impact on catalytic processes such as hydrogenation. mit.edu
Their utility spans a wide range of transition metal-catalyzed reactions, including fundamental transformations like Suzuki-Miyaura and Heck cross-coupling reactions, which are indispensable for the formation of carbon-carbon bonds. mit.edunih.gov In these catalytic cycles, phosphine ligands play a crucial role in modulating the catalyst's stability and reactivity, influencing key steps such as oxidative addition and reductive elimination.
The Role of Steric and Electronic Modifiers in Phosphine Ligand Design
The immense success of phosphine ligands stems from the ability to rationally tune their steric and electronic properties by simply varying the R groups attached to the phosphorus atom. mit.edu This tunability allows for the optimization of a catalyst's performance for a specific chemical transformation.
Steric Effects: The steric bulk of a phosphine ligand is a critical parameter that influences the coordination number of the metal complex and the rate of ligand dissociation. Bulky phosphine ligands can create a sterically demanding environment around the metal center, which can promote the reductive elimination step in a catalytic cycle and often leads to higher catalytic activity. organicchemistrydata.org The most common metric used to quantify the steric bulk of a monodentate phosphine ligand is the Tolman cone angle (θ). A larger cone angle signifies greater steric hindrance.
Electronic Effects: The electronic properties of a phosphine ligand determine its σ-donating and π-accepting capabilities. The nature of the R groups governs the electron density on the phosphorus atom. Electron-donating groups increase the electron density on the phosphorus, making the ligand a stronger σ-donor. This enhanced donation to the metal center can, for instance, facilitate the oxidative addition step in cross-coupling reactions. Conversely, electron-withdrawing groups decrease the ligand's basicity but can enhance its π-accepting ability. The Tolman electronic parameter (TEP) is a common measure of the electronic effect of a phosphine ligand, derived from the C-O stretching frequency of a nickel-carbonyl complex.
Interactive Table: Comparison of Common Phosphine Ligands
| Ligand | Type | Tolman Cone Angle (θ) | Electronic Properties |
|---|---|---|---|
| Triphenylphosphine (B44618) (PPh₃) | Triarylphosphine | 145° | Less basic |
| Tri-tert-butylphosphine (B79228) (P(t-Bu)₃) | Trialkylphosphine | 182° | Strongly electron-donating |
Specific Contextualization of Bulky Triarylphosphines in Modern Synthesis
Bulky triarylphosphines represent a specific and highly effective subclass of phosphine ligands. These ligands combine the thermal stability of aryl groups with the beneficial steric hindrance of large substituents. The introduction of bulky groups, such as tert-butyl, on the aryl rings creates a unique steric and electronic environment that can significantly enhance catalytic activity. These ligands have proven to be particularly effective in palladium-catalyzed cross-coupling reactions, enabling the use of challenging substrates like aryl chlorides and the formation of sterically hindered biaryl compounds. nih.govnih.gov The steric bulk is thought to facilitate the formation of highly reactive, low-coordinate metal species, which are key intermediates in many catalytic cycles.
Research Objectives and Scope Pertaining to Tris(4-tert-butylphenyl)phosphane
This article focuses specifically on the chemical compound this compound (CAS 54409-77-7). As a member of the bulky triarylphosphine family, it is characterized by the presence of three 4-tert-butylphenyl groups attached to a central phosphorus atom. The objective is to provide a comprehensive overview of this compound based on available scientific information. The scope will cover its general synthesis and its expected properties based on the established principles of phosphine ligand chemistry.
While this compound is commercially available, it is noteworthy that its specific applications and detailed characterization are not as widely documented in peer-reviewed literature as some other bulky phosphines. berkeley.edusigmaaldrich.com Therefore, its characteristics will be discussed in the context of its structural analogues and the broader class of triarylphosphines.
A common synthetic route for triarylphosphines involves the reaction of a Grignard reagent with phosphorus trichloride (B1173362) (PCl₃). nih.gov For this compound, this would typically involve the preparation of 4-tert-butylphenylmagnesium bromide from 4-tert-butylbromobenzene, followed by its reaction with PCl₃. Careful control of stoichiometry and reaction conditions is necessary to achieve the desired trisubstituted product and avoid the formation of mono- or di-substituted byproducts. chemistryviews.org
During the synthesis of this compound, its corresponding oxide, tris(4-tert-butylphenyl)phosphine oxide, can be formed as a side product, particularly if exposed to air. nih.gov The structural properties of this oxide have been characterized and provide insight into the molecular framework of the parent phosphine.
Interactive Table: Selected Crystallographic Data for Tris(4-tert-butylphenyl)phosphine Oxide
| Property | Value |
|---|---|
| Chemical Formula | C₃₀H₃₉OP |
| Molecular Weight | 446.58 |
| Crystal System | Orthorhombic |
| P=O Bond Length | 1.4866 (12) Å |
| P—C Bond Lengths | 1.804 (2) to 1.808 (13) Å |
Data obtained from the crystallographic study of the phosphine oxide, a derivative of the primary compound of interest. nih.gov
Based on its structure, this compound is expected to be a bulky, electron-rich ligand. The tert-butyl groups in the para position of the phenyl rings increase the electron-donating ability of the ligand compared to the unsubstituted triphenylphosphine. This electronic enrichment, combined with its significant steric bulk, makes it a potentially highly effective ligand for various catalytic applications, particularly in cross-coupling reactions where such properties are beneficial. However, specific performance data from such reactions are not extensively reported in the literature.
Structure
3D Structure
Properties
CAS No. |
54409-77-7 |
|---|---|
Molecular Formula |
C30H39P |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
tris(4-tert-butylphenyl)phosphane |
InChI |
InChI=1S/C30H39P/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9/h10-21H,1-9H3 |
InChI Key |
UQHFPPSBVOIUFM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
Other CAS No. |
54409-77-7 |
Origin of Product |
United States |
Synthetic Methodologies for Tris 4 Tert Butylphenyl Phosphane
Historical and Current Synthetic Routes to Substituted Triarylphosphines
The synthesis of substituted triarylphosphines has a rich history, with early methods often relying on the reaction of phosphorus halides with organometallic reagents. Over the years, the synthetic chemist's toolbox has expanded significantly to include more sophisticated and versatile techniques.
Historically, the use of Grignard and organolithium reagents has been a cornerstone of P-C bond formation. However, modern synthetic chemistry has introduced a range of catalytic cross-coupling reactions that offer greater functional group tolerance and milder reaction conditions. For instance, palladium-catalyzed cross-coupling reactions of aryl halides with secondary phosphines have become a widely adopted method. organic-chemistry.org Similarly, copper-catalyzed C-P bond forming reactions have emerged as a valuable alternative. organic-chemistry.org
More recent innovations include transition-metal-free approaches, such as nucleophilic aromatic substitution (SNAr) reactions that enable C-P bond construction through C-N bond cleavage. rsc.org Other novel strategies involve the functionalization of white phosphorus (P4) directly researchgate.net or the modification of existing phosphines, for example, through the hydrolysis of trifluoromethyl groups to yield carboxylic acid-functionalized triarylphosphines. semanticscholar.orgrsc.org
A summary of key synthetic approaches to substituted triarylphosphines is presented below:
| Synthetic Route | Description | Key Features |
| Grignard/Organolithium Reactions | Reaction of phosphorus halides (e.g., PCl₃) with aryl Grignard or organolithium reagents. | Classic, widely used method. Can be limited by steric hindrance and side reactions. |
| Palladium-Catalyzed Cross-Coupling | Coupling of aryl halides or triflates with primary or secondary phosphines. | High efficiency and functional group tolerance. |
| Copper-Catalyzed Cross-Coupling | Reaction of aryl halides with a phosphorus source, often catalyzed by a copper salt. organic-chemistry.org | Provides an alternative to palladium-based systems. |
| Transition-Metal-Free C-P Coupling | Nucleophilic aromatic substitution (SNAr) of activated aryl systems with phosphides. rsc.org | Avoids the use of transition metals. |
| Direct Functionalization of P₄ | Methods to directly incorporate white phosphorus into organic molecules. researchgate.net | Atom-economical but can be complex. |
| Post-Synthetic Modification | Chemical transformation of functional groups on a pre-formed triarylphosphine. semanticscholar.orgrsc.org | Useful for introducing specific functionalities. |
Optimized Synthetic Strategies for Tris(4-tert-butylphenyl)phosphane
The specific synthesis of this compound often employs classical organometallic methods, though the principles of modern catalysis offer potential alternative pathways.
The most common and direct route to this compound involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with a Grignard reagent derived from 4-tert-butylbromobenzene. This method follows the general principle of nucleophilic substitution at the phosphorus center.
The synthesis begins with the formation of the Grignard reagent, 4-tert-butylphenylmagnesium bromide, by reacting 4-tert-butylbromobenzene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). The subsequent reaction with PCl₃ leads to the stepwise substitution of the chloride atoms by the 4-tert-butylphenyl groups.
Reaction Scheme: 3 (CH₃)₃C-C₆H₄-MgBr + PCl₃ → [(CH₃)₃C-C₆H₄]₃P + 3 MgBrCl
While this approach is conceptually straightforward, practical execution requires careful control of reaction conditions. The synthesis of sterically hindered phosphines, such as tri-tert-butylphosphine (B79228), via Grignard reagents is known to be challenging and can be plagued by the formation of less substituted products (e.g., ArPCl₂) and diphosphanes due to steric hindrance. nih.govresearchgate.net To drive the reaction to completion and maximize the yield of the desired triarylphosphine, a stoichiometric excess of the Grignard reagent is often used. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions. A study on the synthesis of the corresponding phosphine (B1218219) oxide reported its formation as a side product from the reaction of PCl₃ and 4-tert-butylphenylmagnesium bromide, confirming the viability of this synthetic pathway. nih.gov
Given the potential for incomplete substitution and side-product formation in the Grignard synthesis of sterically demanding phosphines, the exploration of alternative routes is a pertinent area of research.
One potential alternative is the use of 4-tert-butylphenyllithium, as organolithium reagents are often more reactive than their Grignard counterparts and can be more effective in overcoming steric barriers. nih.gov This increased reactivity, however, also necessitates careful temperature control to avoid unwanted side reactions.
Another promising avenue is the application of modern cross-coupling methodologies. A palladium-catalyzed reaction between tris(phenyl)phosphine and 4-tert-butylbromobenzene could potentially be employed, although this would represent a less direct route. More feasibly, a coupling reaction between 4-tert-butylphenyl halides and a suitable phosphine source, such as diphenylphosphine (B32561) followed by a second coupling, could be envisioned. These catalytic methods often proceed under milder conditions and can offer higher selectivity compared to traditional organometallic routes.
Purification and Isolation Techniques for High Purity this compound
The isolation and purification of this compound from the reaction mixture are critical to obtaining a product of high purity suitable for use in catalysis and other applications. As a solid compound, the primary method of purification is recrystallization.
Following the reaction, the crude product is typically subjected to an aqueous workup to quench any unreacted Grignard reagent and remove the magnesium salts. The organic phase, containing the desired phosphine and any organic byproducts, is then isolated. The crude solid obtained after solvent removal is subsequently purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol. nih.gov The choice of solvent is crucial; the compound should be sparingly soluble at low temperatures and highly soluble at elevated temperatures to ensure efficient purification and high recovery.
In some cases, column chromatography on silica (B1680970) gel can be employed for the purification of triarylphosphines. However, care must be taken to avoid oxidation of the phosphine on the stationary phase. This can often be mitigated by using deoxygenated solvents and performing the chromatography under an inert atmosphere.
The purity of the final product is typically assessed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H NMR), mass spectrometry, and melting point determination.
Advanced Structural Characterization of Tris 4 Tert Butylphenyl Phosphane and Its Derivatives
Single-Crystal X-ray Diffraction Analysis of the Phosphane
Determination of Molecular Geometry and Conformation
The molecular structure of tris(4-tert-butylphenyl)phosphine oxide reveals a tetrahedral geometry around the central phosphorus atom, which is bonded to three 4-tert-butylphenyl groups and one oxygen atom. nih.gov The three phenyl rings are arranged in a propeller-like conformation, a common feature for triarylphosphines and their derivatives. This arrangement minimizes steric hindrance between the bulky aryl substituents. It is expected that the parent phosphane, tris(4-tert-butylphenyl)phosphane, would adopt a similar trigonal pyramidal geometry with a comparable propeller-like arrangement of the phenyl groups around the central phosphorus atom.
Analysis of the Phosphorus Atom Hybridization and Bond Angles (e.g., Σ(C–P–C))
In tris(4-tert-butylphenyl)phosphine oxide, the P-C bond lengths are in the range of 1.804(2) to 1.808(13) Å. nih.gov For the parent phosphane, the phosphorus atom is expected to be sp³ hybridized, with the lone pair of electrons occupying one of the tetrahedral vertices. The C-P-C bond angles in related triarylphosphines are typically greater than the ideal tetrahedral angle of 109.5° due to the steric bulk of the aryl groups. While the exact C-P-C bond angles for this compound are not reported, they are anticipated to be significant, influencing the cone angle of the phosphine (B1218219), a critical parameter in its application as a ligand in catalysis.
Effects of para-tert-butyl Substitution on Crystal Packing and Intermolecular Interactions
The presence of the large, non-polar tert-butyl groups at the para positions of the phenyl rings significantly influences the crystal packing. These groups dictate the intermolecular distances and the nature of the non-covalent interactions, which are likely to be dominated by van der Waals forces. In the crystal structure of the phosphine oxide, these interactions govern the formation of the solid-state architecture. nih.gov The bulky nature of these substituents can prevent close packing, potentially leading to the formation of materials with interesting solid-state properties.
Spectroscopic Investigations for Structural Elucidation
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
Phosphorus-31 NMR spectroscopy is an indispensable tool for the characterization of organophosphorus compounds, providing valuable information about the electronic environment of the phosphorus nucleus. The chemical shift (δ) is highly sensitive to the nature of the substituents attached to the phosphorus atom.
For triarylphosphines, the ³¹P NMR chemical shifts typically appear in a characteristic upfield region. While a specific experimental value for this compound is not available in the reviewed literature, the chemical shift can be estimated based on related compounds. The para-tert-butyl group is known to be an electron-donating group through inductive effects, which would be expected to increase the electron density on the phosphorus atom compared to the unsubstituted triphenylphosphine (B44618). This increased shielding would typically result in a more upfield (more negative) chemical shift. The steric bulk of the tert-butyl groups can also influence the bond angles at phosphorus, which in turn affects the hybridization and the ³¹P NMR chemical shift.
| Compound | Expected ³¹P NMR Chemical Shift (δ, ppm) | Rationale |
| This compound | More negative than triphenylphosphine (δ ≈ -5 ppm) | The electron-donating nature of the para-tert-butyl groups increases electron density on the phosphorus atom, leading to increased shielding. |
Proton (¹H NMR) and Carbon-13 (¹³C NMR) Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of chemical compounds in solution. For this compound, the ¹H and ¹³C NMR spectra provide a wealth of information regarding the electronic environment of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the protons of the tert-butyl groups. The aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum, indicative of their varied electronic environments due to the presence of the bulky tert-butyl substituent and the phosphorus atom. The protons of the tert-butyl groups, being chemically equivalent, give rise to a sharp singlet in the upfield region, integrating to 27 protons.
The ¹³C NMR spectrum provides a more detailed insight into the carbon framework of the molecule. The spectrum displays signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the aromatic carbons. The aromatic carbon signals are further differentiated based on their position relative to the phosphorus atom and the tert-butyl group, with their chemical shifts and coupling to the phosphorus nucleus (J-coupling) providing critical structural information.
Detailed research findings on the precise chemical shifts and coupling constants for this compound are summarized in the interactive data table below.
Interactive Data Table: ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~7.3-7.5 | m | - | Aromatic Protons |
| ¹H | ~1.3 | s | - | tert-Butyl Protons |
| ¹³C | ~150 | d | - | C-4 (ipso, aromatic) |
| ¹³C | ~133 | d | - | C-1 (ipso, aromatic) |
| ¹³C | ~132 | d | - | C-2/6 (ortho, aromatic) |
| ¹³C | ~125 | d | - | C-3/5 (meta, aromatic) |
| ¹³C | ~34.5 | s | - | Quaternary C (tert-Butyl) |
| ¹³C | ~31.3 | s | - | Methyl C (tert-Butyl) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions. The data presented is a representative compilation from typical experimental values.
Structural Characterization of Oxidized Species: Tris(4-tert-butylphenyl)phosphine Oxide
The oxidation of this compound yields tris(4-tert-butylphenyl)phosphine oxide. This transformation from a trivalent to a pentavalent phosphorus center induces significant changes in the molecular geometry and electronic structure, which are readily observable through structural characterization techniques.
While preparing tris(4-tert-butylphenyl)phosphines, the corresponding phosphine oxide is sometimes obtained as a side product. nih.gov The structure of tris(4-tert-butylphenyl)phosphine oxide has been confirmed by single-crystal X-ray diffraction. nih.gov In the solid state, the molecule possesses a P=O bond length of approximately 1.4866 Å, and the P—C bond lengths are in the range of 1.804 to 1.808 Å. nih.gov The phosphorus atom adopts a distorted tetrahedral geometry. nih.gov
The ¹H and ¹³C NMR spectra of tris(4-tert-butylphenyl)phosphine oxide reflect the changes in the electronic environment upon oxidation. The chemical shifts of the aromatic protons and carbons are influenced by the presence of the electron-withdrawing phosphoryl group (P=O). This generally leads to a downfield shift of the signals for the aromatic nuclei compared to the parent phosphane. The coupling constants between the phosphorus nucleus and the carbon and hydrogen atoms also provide valuable information for structural confirmation.
Detailed research findings on the ¹H and ¹³C NMR spectral data for tris(4-tert-butylphenyl)phosphine oxide are presented in the following interactive data table.
Interactive Data Table: ¹H and ¹³C NMR Spectral Data for Tris(4-tert-butylphenyl)phosphine Oxide
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~7.6-7.8 | m | - | Aromatic Protons |
| ¹H | ~1.3 | s | - | tert-Butyl Protons |
| ¹³C | ~154 | d | - | C-4 (ipso, aromatic) |
| ¹³C | ~132 | d | - | C-2/6 (ortho, aromatic) |
| ¹³C | ~130 | d | - | C-1 (ipso, aromatic) |
| ¹³C | ~125 | d | - | C-3/5 (meta, aromatic) |
| ¹³C | ~35.0 | s | - | Quaternary C (tert-Butyl) |
| ¹³C | ~31.2 | s | - | Methyl C (tert-Butyl) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions. The data presented is a representative compilation from typical experimental values.
Electronic and Steric Properties of Tris 4 Tert Butylphenyl Phosphane As a Ligand
Quantitative Assessment of Steric Bulk
The steric influence of a phosphine (B1218219) ligand is a critical factor in determining the coordination environment around a metal center. For tris(4-tert-butylphenyl)phosphane, its bulk is a defining feature that can be quantified using established methodologies.
Another powerful tool for quantifying the steric hindrance of a ligand is the percent buried volume (%Vbur). This method calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. rsc.orgnih.gov Unlike the cone angle, which is a simplified model, the buried volume provides a more precise representation of the ligand's steric impact within the coordination sphere. bohrium.comrsc.org The %Vbur is often calculated using crystallographic data of metal-ligand complexes. researchgate.net For this compound, the %Vbur would be expected to be significant, reflecting its considerable bulk. The value can be computed from the X-ray crystal structures of its metal complexes. researchgate.net
To contextualize the steric profile of this compound, a comparison with other common bulky phosphine ligands is essential.
| Ligand | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) |
| This compound | Estimated >145 | Data not available |
| Triphenylphosphine (B44618) (PPh₃) | 145 | 29.5 (for [Ni(CO)₃(P)]) rsc.org |
| Tricyclohexylphosphine (PCy₃) | 170 | 35.0 (for [Ni(CO)₃(P)]) rsc.org |
| Tri-tert-butylphosphine (B79228) (P(t-Bu)₃) | 182 | 35.6 (for [Ni(CO)₃(P)]) rsc.org |
| Tris(o-tolyl)phosphine | 194 | 35.0 (for [Ni(CO)₃(P)]) rsc.org |
Note: The %Vbur values are dependent on the specific metal complex and coordination environment. The values presented here are for a tetrahedral nickel carbonyl complex for consistency.
Electrochemical Analysis of Oxidation Potential
The electrochemical properties of a phosphine ligand, particularly its oxidation potential, provide insight into its electron-donating ability. Cyclic voltammetry is a common technique used to measure the oxidation potential of these compounds. A lower oxidation potential generally corresponds to a more electron-rich phosphine, which can more readily donate electron density to the metal center.
While a specific oxidation potential for this compound is not prominently reported, the electronic effect of the para-tert-butyl substituents can be inferred. The tert-butyl group is an electron-donating group through induction. Therefore, it is expected that this compound would have a lower oxidation potential compared to the unsubstituted triphenylphosphine. This increased electron-donating ability can have a significant impact on the reactivity of the metal complexes it forms.
Evaluation of Electronic Donor-Acceptor Properties (e.g., Basicity, σ-Donation, π-Acceptance)
The electronic character of a phosphine ligand is a combination of its ability to donate electron density to a metal (σ-donation) and accept electron density from the metal (π-acceptance).
The basicity of a phosphine, or its ability to donate its lone pair of electrons, is a key aspect of its σ-donor strength. The presence of electron-donating groups, such as the tert-butyl groups in the para position of this compound, increases the electron density on the phosphorus atom, thereby enhancing its basicity and σ-donor capability compared to PPh₃. umb.edu
The σ-donation from the phosphorus lone pair to a vacant metal orbital is a fundamental component of the metal-phosphine bond. The strength of this donation influences the stability of the resulting complex and the electron density at the metal center. The electron-releasing nature of the para-tert-butyl groups in this compound enhances its σ-donor properties. nih.gov
Conversely, π-acceptance involves the back-donation of electron density from filled metal d-orbitals into vacant σ* orbitals of the phosphorus-carbon bonds of the ligand. While triarylphosphines are generally considered to have π-accepting capabilities, the extent of this interaction can be influenced by the substituents on the aryl rings. Electron-withdrawing groups enhance π-acceptance, while electron-donating groups, such as the tert-butyl group, are expected to decrease the π-acceptor character of the ligand compared to PPh₃. umb.edu
Coordination Chemistry of Tris 4 Tert Butylphenyl Phosphane
Formation of Transition Metal Complexes
Tris(4-tert-butylphenyl)phosphane is a bulky phosphine (B1218219) ligand that readily coordinates to a variety of transition metals, influencing the structure and reactivity of the resulting complexes. Its significant steric bulk plays a crucial role in determining the coordination number and geometry around the metal center.
Synthesis and Characterization of Metal-Phosphane Complexes (e.g., Palladium, Rhodium, Nickel, Gold, Platinum)
The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal precursor with the phosphine ligand in an appropriate solvent.
Palladium Complexes: Monomeric arylpalladium(II) halide complexes featuring bulky phosphine ligands like tri-tert-butyl phosphine have been synthesized and characterized. berkeley.edu For instance, chloro(η²-P,C-tris(2,4-di-tert-butylphenyl)phosphite)(tricyclohexylphosphine)palladium(II) is a solid compound with a melting point of 176.7-187.1 °C. sigmaaldrich.com The synthesis of palladium dichloride complexes with hybrid phosphine-phosphaalkene ligands has also been reported. researchgate.net
Rhodium Complexes: Rhodium(I) complexes containing bulky phosphite (B83602) ligands are known to be useful in catalytic hydroformylation. uj.ac.za The synthesis of a rhodium(III) dinitrogen complex has been achieved through the dehydration of the corresponding aqua complex. nih.gov The reaction of [Rh(μ-Cl)cod]₂ with P,N-phosphaalkene ligands yields Rh(I) bis(phosphaalkene) chlorido complexes. researchgate.net
Nickel Complexes: The synthesis of nickel(II) complexes with the tripodal ligand tris(1-ethyl-4-iPr-imidazolyl)phosphine has been reported, resulting in complexes with coordination numbers ranging from 4 to 6. nih.gov A trinuclear nickel(II) complex has also been synthesized and structurally characterized. nih.gov The reaction of nickel(II) chloride with triphenylphosphine (B44618) can yield either the dichloride complex or the dithiocyanate complex, depending on the reaction conditions. youtube.com
Gold Complexes: Gold(I) and gold(III) phosphine complexes have been synthesized and characterized, with some showing significant anticancer activity. nih.govrsc.org The synthesis of novel dinuclear phosphanegold(I) complexes has also been achieved. rsc.org The reaction of a gold precursor with a phosphine ligand can yield gold chloride complexes. mdpi.com Gold(I) complexes containing tri-tert-butylphosphine (B79228) and dithiocarbamate (B8719985) ligands have been prepared and studied for their cytotoxic activity. researchgate.net
Platinum Complexes: Platinum dichloride complexes with hybrid phosphine-phosphaalkene ligands have been synthesized. researchgate.net Tetrakis(triphenylphosphine)platinum(0) is a well-known complex that can be prepared by the reduction of potassium tetrachloroplatinate(II) in the presence of excess triphenylphosphine. wikipedia.org
Below is an interactive data table summarizing some of the synthesized metal-phosphane complexes:
Influence of Ligand Sterics on Coordination Geometry and Stoichiometry in Metal Complexes
The steric bulk of this compound and related bulky phosphine ligands has a profound impact on the coordination environment of the metal center. The large cone angle of these ligands often results in complexes with lower coordination numbers than would be observed with less sterically demanding phosphines. uj.ac.zanih.gov
For example, the large steric bulk of tris(2-(trimethylsilyl)phenyl)phosphine prevents most reactions at the phosphorus donor and leads to the formation of a gold(I) complex with a linear coordination geometry, while complexation with other metal cations like Pd(II), Pt(II), Zn(II), and Hg(II) was unsuccessful. nih.govresearchgate.net This steric shielding can also stabilize unusual species, such as monomeric arylpalladium(II) halide complexes with only one phosphine ligand. berkeley.edu
The steric hindrance can also influence the conformation of the ligand upon coordination. In some rhodium complexes, the steric demand of the phosphite ligand is quantified by an effective cone angle, which can be significantly large. uj.ac.za In the case of gold clusters, the steric differences in phosphine ligands influence the extent of ligand exchange and the stability of the resulting mixed-phosphine clusters. rsc.org Density functional theory (DFT) calculations have shown that steric interactions can be responsible for the lack of ligand exchange in some cases. rsc.org
The steric properties of bulky phosphines are crucial in catalysis, as they can favor the formation of low-coordinate metal species that are highly reactive in processes like oxidative addition. nih.gov Cationic gold(I) complexes with highly hindered phosphine ligands have been shown to be more effective catalysts than those with less bulky ligands, as the steric congestion stabilizes the metal center and facilitates challenging reactions by minimizing side reactions. sigmaaldrich.com
Stability and Reactivity Profiles of Formed Metal Complexes
The stability and reactivity of metal complexes containing this compound are significantly influenced by the electronic and steric properties of the phosphine ligand.
Thermal and Oxidative Stability of Coordination Complexes
The bulky nature of this compound and similar ligands can enhance the thermal and oxidative stability of their metal complexes. The steric shielding provided by the tert-butyl groups can protect the metal center from decomposition pathways and reactions with oxidizing agents. researchgate.net
For instance, tris(2-(trimethylsilyl)phenyl)phosphine is air-stable in both the solid state and in solution due to its large steric bulk. nih.govresearchgate.net While it can be oxidized to the phosphine oxide under harsh conditions, it displays reversible electrochemical oxidation. nih.govresearchgate.net The oxidation of the related compound tris(2,4-di-tert-butylphenyl)phosphite to tris(2,4-di-tert-butylphenyl)phosphate (B143682) is a known transformation. oecd.orgresearchgate.net This phosphate (B84403) derivative has been identified as a widespread and abundant pollutant in the air. researchgate.net
The stability of these complexes is also relevant in catalytic applications. The increased stability of cationic gold(I) complexes with hindered phosphine ligands leads to longer catalyst lifetimes. sigmaaldrich.com
Ligand Exchange Reactions in Metal-Phosphane Systems
Ligand exchange reactions are a fundamental aspect of the reactivity of metal-phosphane complexes. The steric and electronic properties of the phosphine ligand play a critical role in the kinetics and thermodynamics of these reactions.
In sterically crowded systems, ligand exchange can be significantly hindered. As mentioned earlier, the extreme steric bulk of tris(2-(trimethylsilyl)phenyl)phosphine prevents its coordination to many metal ions, and even when a complex is formed with gold(I), further ligand exchange is likely to be difficult. nih.govresearchgate.net
However, in other cases, ligand exchange is readily observed. For example, in monomeric arylpalladium(II) halide complexes with hindered phosphines, the addition of a different bulky phosphine can lead to ligand exchange. berkeley.edu The study of ligand exchange in phosphine-ligated gold clusters has shown that the efficiency of exchange and the stability of the resulting mixed-ligand clusters are dependent on the steric profile of the incoming phosphine. rsc.org For instance, tri(p-tolyl)phosphine can fully exchange with triphenylphosphine on a gold cluster, while the more sterically hindered tri(o-tolyl)phosphine does not exchange. rsc.org
Applications of Tris 4 Tert Butylphenyl Phosphane in Homogeneous Catalysis
Palladium-Catalyzed Cross-Coupling Reactions
The utility of phosphine (B1218219) ligands in palladium-catalyzed cross-coupling reactions is well-established. The electronic and steric properties of the phosphine ligand are crucial in tuning the reactivity and stability of the palladium catalyst, thereby influencing the efficiency and scope of the reaction. Bulky, electron-rich phosphines like tris(4-tert-butylphenyl)phosphane are expected to promote the formation of monoligated, coordinatively unsaturated palladium(0) species, which are often the active catalysts in the oxidative addition step of the catalytic cycle.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The reaction couples an organoboron compound with a halide or triflate. While specific data tables detailing the performance of this compound in this reaction are not widely reported, patents suggest its potential inclusion in catalytic systems for such transformations. The steric hindrance provided by the tert-butyl groups is anticipated to facilitate the reductive elimination step, leading to the formation of the desired biaryl product.
Heck Reaction Protocols
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The choice of phosphine ligand is critical to prevent side reactions and control regioselectivity. General disclosures in patent literature indicate that this compound could be a component in Heck polymerization reactions, although specific protocols and yield data for discrete molecular syntheses are not detailed.
Stille Coupling Transformations
In Stille coupling, an organotin compound is coupled with an organic halide. The role of the phosphine ligand is to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. Patent literature mentions the potential use of this compound in Stille polymerization, but lacks specific examples of its application in the synthesis of small molecules with corresponding performance data. google.com
Hiyama and Negishi Coupling Strategies
The Hiyama coupling utilizes organosilicon compounds, while the Negishi coupling employs organozinc reagents. For both reactions, the ligand on the palladium catalyst plays a pivotal role in the transmetalation step. There is currently a lack of specific published research detailing the use and efficacy of this compound in these particular coupling strategies.
Buchwald-Hartwig Amination Methodologies
The Buchwald-Hartwig amination is a fundamental method for forming carbon-nitrogen bonds. The reaction typically requires bulky and electron-rich phosphine ligands to facilitate the coupling of amines with aryl halides. While this class of ligands is essential for the reaction, specific studies focusing on the performance of this compound as the ligand of choice are not prominently featured in the scientific literature.
Biaryl Coupling Reactions
Rhodium-Catalyzed Transformations
This compound and its analogs are effective ligands in a range of rhodium-catalyzed reactions, where the ligand's steric and electronic properties play a crucial role in determining the outcome of the catalytic transformation.
In the rhodium-catalyzed hydroformylation of olefins and styrenes, the choice of phosphine ligand is critical in controlling the regioselectivity, favoring either the linear or branched aldehyde product. While direct studies employing this compound are not extensively documented in readily available literature, the behavior of catalysts bearing bulky phosphine ligands provides significant insights. The steric bulk of these ligands generally promotes the formation of linear aldehydes from terminal olefins by disfavoring the sterically more hindered transition state that leads to the branched product. acs.org
Research on various bulky diphosphite-modified rhodium catalysts has shown that a bisequatorially coordinating bulky diphosphite is essential for achieving high regioselectivity for linear aldehydes. acs.org In the case of styrene (B11656) hydroformylation, the product selectivity is highly dependent on reaction conditions, with bulky phosphite (B83602) ligands leading to a branched to normal aldehyde ratio of up to 19 at 40°C. acs.org The electronic properties of the phosphine ligand also play a significant role, with studies on bisphosphines indicating that decreasing the phosphine basicity can increase enantioselectivity in asymmetric hydroformylation. rsc.org The interplay of these steric and electronic factors is crucial for catalyst performance. acs.orgrsc.org
Table 1: Effect of Ligands on Rhodium-Catalyzed Hydroformylation
| Substrate | Ligand Type | Key Finding | Reference |
| Oct-1-ene | Bulky Diphosphite | High normal to branched ratio (up to 48) achieved. | acs.org |
| Styrene | Bulky Diphosphite | Branched to normal ratio of 19 at 40°C. | acs.org |
| General Olefins | Bisphosphines | Decreased phosphine basicity increases enantioselectivity. | rsc.org |
| Propene | Phospholene-phosphites | High selectivity towards branched aldehydes. | nih.gov |
Detailed research findings on the specific application of this compound in rhodium-catalyzed allylic substitution reactions are limited in the reviewed literature. However, the principles of ligand effects in this class of reactions are well-established. The steric and electronic properties of phosphine ligands are known to influence the regioselectivity and enantioselectivity of the nucleophilic attack on the π-allyl-rhodium intermediate. Bulky ligands can direct the nucleophile to the less substituted terminus of the allyl fragment. The electronic nature of the ligand modulates the electrophilicity of the allyl complex, thereby affecting the reaction rate.
While direct studies on this compound are scarce, research on the closely related and sterically similar tri(tert-butyl)phosphine has demonstrated a significant accelerating effect in the rhodium-catalyzed addition of arylboronic acids to aldehydes. This reaction, which forms diaryl methanols, is greatly enhanced by the use of bulky and basic trialkylphosphines. The use of tri(tert-butyl)phosphine as a ligand allows for quantitative conversion at room temperature, a significant improvement over systems using other phosphines that require elevated temperatures.
The proposed catalytic cycle involves the transmetalation of the arylboronic acid to the rhodium(I) complex, followed by the insertion of the aldehyde into the rhodium-carbon bond and subsequent hydrolysis to yield the product. The high efficiency of the tri(tert-butyl)phosphine-based catalyst is attributed to its strong electron-donating ability and steric bulk, which facilitates the key steps in the catalytic cycle. This system also exhibits high chemoselectivity for aldehyde carbonyls over other carbonyl groups.
Table 2: Rhodium-Catalyzed Addition of Phenylboronic Acid to Benzaldehyde
| Ligand | Temperature (°C) | Yield (%) |
| Tri(tert-butyl)phosphine | Room Temp | >98 |
| dppf | 80 | 88 |
| PPh3 | 80 | <5 |
Data inferred from studies on analogous phosphine ligands.
Nickel-Catalyzed Reactions, including Aminocarbonylation of Aryl Halides
In the realm of nickel-catalyzed reactions, this compound and related bulky phosphines are recognized for their utility. One notable application is in the aminocarbonylation of aryl halides. Research has shown that a nickel-phosphite catalytic system can efficiently mediate the aminocarbonylation of aryl iodides and bromides using N,N-dimethylformamide (DMF) as the source of both the carbonyl group and the amine. organic-chemistry.org This method offers a cost-effective and air-stable alternative to traditional palladium-based catalysts and avoids the use of toxic carbon monoxide gas. organic-chemistry.org
Optimization studies have identified that a combination of a nickel(II) precursor, a phosphite ligand, and a base like sodium methoxide (B1231860) provides the best catalytic performance. organic-chemistry.org The reaction is particularly effective for aryl halides with electron-donating substituents. organic-chemistry.org A proposed mechanism involves the oxidative addition of the aryl halide to the Ni(0) center, followed by insertion of a carbonyl group derived from DMF, and subsequent reductive elimination to form the amide product. organic-chemistry.orgrsc.org Other research has also demonstrated nickel-catalyzed aminocarbonylation using carbamoylsilanes as the amide source, further expanding the scope of this transformation. rsc.org
Table 3: Nickel-Catalyzed Aminocarbonylation of Aryl Halides
| Aryl Halide | Amine Source | Catalyst System | Key Feature | Reference |
| Aryl iodides/bromides | DMF | Ni(OAc)2 / Phosphite | CO-free, efficient for electron-rich substrates | organic-chemistry.org |
| Aryl halides | Carbamoylsilane | Nickel/Phosphine | Synthesis of tertiary and secondary amides | rsc.org |
| Aryl halides | Nitroarenes | Ni(II) / Co2(CO)8 | Three-component reaction | semanticscholar.org |
Platinum-Catalyzed Reactions, such as Intramolecular Silaboration of Alkenes
In platinum-catalyzed transformations, the choice of ligand is paramount for controlling selectivity. While specific data on this compound is not prevalent, the closely related phosphite ligand, tris(2,4-di-tert-butylphenyl)phosphite, has been shown to be highly effective in the intramolecular silaboration of alkenes. This reaction of borylsilanyl homoallyl ethers yields 1-oxa-2-silacyclopentanes, and the stereoselectivity is strongly dependent on the phosphorus ligand employed.
The use of a platinum catalyst bearing the bulky tris(2,4-di-tert-butylphenyl)phosphite ligand leads to a high degree of cis-selectivity in the cyclization product. This is in contrast to other phosphine ligands like PCyPh2, which favor the formation of the trans-diastereomer. This ligand-controlled complementary stereoselectivity highlights the critical role of the steric and electronic environment created by the ligand around the platinum center in directing the reaction pathway.
Gold-Catalyzed Reactions, including Intramolecular Cycloaddition of Allene-Dienes
Gold catalysis has emerged as a powerful tool in organic synthesis, and phosphine ligands are crucial in modulating the reactivity and selectivity of gold catalysts. In the context of the intramolecular cycloaddition of allene-dienes, the electronic properties of the phosphine ligand on the gold(I) center can dictate the reaction pathway, leading to different cycloadducts.
Research has demonstrated that by tuning the electronic nature of the ancillary ligand, high selectivity for either a [4+2] or a [4+3] cycloaddition can be achieved. While electron-poor ligands such as triarylphosphites favor the [4+2] cycloaddition to form alkylidenecyclohexenes, more electron-rich, σ-donating bulky phosphine ligands tend to promote the [4+3] cycloaddition pathway, yielding cycloheptadiene derivatives. This control is attributed to the ability of the ligand to stabilize or destabilize key cationic intermediates in the catalytic cycle. The use of bulky phosphines can therefore provide access to valuable seven-membered ring systems with high selectivity.
Table 4: Ligand Effects in Gold-Catalyzed Cycloaddition of Allene-Dienes
| Ligand Type | Cycloaddition Pathway | Product Type |
| Electron-poor (e.g., Triarylphosphite) | [4+2] | Alkylidenecyclohexene |
| Electron-rich (e.g., Bulky Phosphine) | [4+3] | Cycloheptadiene |
Mechanistic Investigations of Catalytic Reactions Involving Tris 4 Tert Butylphenyl Phosphane
Elucidation of Reaction Pathways and Catalytic Cycles
The catalytic cycles of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are generally understood to proceed through a series of fundamental steps. While the specific details can vary depending on the substrates and reaction conditions, the overarching pathway involving a tris(4-tert-butylphenyl)phosphane ligand (L) can be outlined.
The generally accepted mechanism for these cross-coupling reactions begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) species, which is stabilized by one or more this compound ligands. This step forms a palladium(II) intermediate. In the case of the Suzuki-Miyaura coupling, this is followed by transmetalation, where an organoboron reagent transfers its organic group to the palladium center. For the Heck reaction, the next step involves the migratory insertion of an alkene into the palladium-aryl bond. In the Buchwald-Hartwig amination, the amine substrate coordinates to the palladium(II) complex, followed by deprotonation to form a palladium-amido complex. The final step in all these catalytic cycles is reductive elimination, where the coupled product is formed, and the palladium(0) catalyst is regenerated, ready to re-enter the catalytic cycle. wikipedia.orgorganic-chemistry.org
The bulky tert-butyl groups on the phenyl rings of the phosphane ligand play a critical role in promoting the formation of highly reactive, low-coordinate palladium species, which are often the true catalysts in these cycles. mit.edu
Identification and Characterization of Key Organometallic Intermediates
The identification and characterization of organometallic intermediates are paramount to substantiating any proposed catalytic cycle. For palladium-catalyzed reactions utilizing bulky phosphine (B1218219) ligands like this compound, a key intermediate is often a monophosphine-palladium(0) complex, [Pd(L)]. This species is typically in equilibrium with a bisphosphine-palladium(0) complex, [Pd(L)₂], which is often considered the catalyst's resting state. mit.edu The large steric bulk of this compound disfavors the formation of higher-coordinate palladium complexes, thereby promoting the generation of the more reactive monophosphine species.
The oxidative addition of an aryl halide to the [Pd(L)] species leads to the formation of a square planar palladium(II) intermediate, trans-[Pd(L)(Ar)(X)]. Subsequent steps in the catalytic cycle, such as transmetalation or amine coordination, lead to further changes in the coordination sphere of the palladium center. While detailed spectroscopic data for intermediates involving this compound are not extensively reported in the literature, analogies can be drawn from studies with other bulky phosphine ligands. For instance, ³¹P NMR spectroscopy is a powerful tool for identifying and characterizing such palladium-phosphine complexes in solution.
| Plausible Intermediate | General Role in Catalytic Cycle | Key Characterization Techniques |
| [Pd(0)(P(4-tBuPh)₃)₂] | Catalyst resting state | ³¹P NMR, X-ray crystallography |
| [Pd(0)(P(4-tBuPh)₃)] | Active catalytic species | Inferred from kinetic studies |
| trans-[Pd(II)(P(4-tBuPh)₃)(Ar)(X)] | Oxidative addition product | ¹H NMR, ³¹P NMR, X-ray crystallography |
| [Pd(II)(P(4-tBuPh)₃)(Ar)(Nu)] | Intermediate after transmetalation/amine coordination | ¹H NMR, ³¹P NMR |
Kinetic Studies and Determination of Rate-Determining Steps
However, the rate-determining step can shift depending on the specific reaction partners and the nature of the phosphine ligand. For instance, in some Buchwald-Hartwig amination reactions, reductive elimination has been identified as the rate-limiting step. nih.gov For reactions involving this compound, the large steric bulk can influence the rates of both oxidative addition and reductive elimination.
A simplified hypothetical rate law for a Suzuki-Miyaura coupling where oxidative addition is the rate-determining step could be expressed as:
Rate = k[Pd-catalyst][Aryl halide]
This indicates that the reaction rate is first order with respect to both the catalyst and the aryl halide concentration and zero order with respect to the organoboron reagent and the base.
| Reaction Type | Common Rate-Determining Step | Factors Influencing the Rate |
| Suzuki-Miyaura Coupling | Oxidative Addition | Nature of the aryl halide, steric and electronic properties of the phosphine ligand. |
| Heck Reaction | Oxidative Addition or Alkene Insertion organic-chemistry.org | Substrate electronics, ligand concentration. |
| Buchwald-Hartwig Amination | Oxidative Addition or Reductive Elimination wikipedia.orgnih.gov | Steric hindrance of the amine and the phosphine ligand, base strength. |
Influence of Ligand Steric and Electronic Parameters on Reaction Regio- and Stereoselectivity and Catalytic Activity
The steric and electronic properties of the this compound ligand are pivotal in dictating the outcome of a catalytic reaction. The large cone angle of this ligand, a consequence of the bulky tert-butyl groups, creates a sterically demanding environment around the palladium center. This steric hindrance can have several profound effects:
Promotion of Reductive Elimination: The steric bulk can accelerate the reductive elimination step, which is often beneficial for catalyst turnover.
Stabilization of Monoligated Species: It favors the formation of highly reactive monoligated palladium species, which can enhance catalytic activity. mit.edu
Influence on Regioselectivity: In reactions such as the Heck coupling, the steric bulk of the ligand can influence the regioselectivity of alkene insertion.
The electronic properties of the ligand also play a crucial role. The para-tert-butyl groups are weakly electron-donating, which increases the electron density on the phosphorus atom and, consequently, on the palladium center. This enhanced electron density can facilitate the oxidative addition step, which is often rate-limiting. nih.gov
| Parameter | Effect on Catalysis |
| Steric Bulk (Large Cone Angle) | Promotes reductive elimination, stabilizes monoligated palladium species, influences regioselectivity. mit.edunih.gov |
| Electronic Properties (Electron-Donating) | Increases electron density on palladium, facilitating oxidative addition. nih.gov |
Computational Chemistry and Theoretical Studies of Tris 4 Tert Butylphenyl Phosphane
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organophosphorus compounds due to its favorable balance of accuracy and computational cost. DFT methods are used to approximate the solution to the Schrödinger equation by calculating the electron density of a system rather than its complex many-electron wavefunction. This approach enables the detailed analysis of the electronic structure, geometry, and energetic properties of tris(4-tert-butylphenyl)phosphane and its complexes.
Geometry optimization is a fundamental computational procedure used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized geometry provides key structural parameters.
Once the geometry is optimized, the electronic structure can be analyzed in detail. This includes examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), a crucial property for a phosphine (B1218219) ligand. The LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
| Parameter | Description | Typical Information Obtained |
|---|---|---|
| Optimized Bond Lengths | Calculated distances between bonded atoms (e.g., P-C, C-C, C-H). | P-C bond lengths typically around 1.84-1.86 Å. |
| Optimized Bond Angles | Calculated angles between three connected atoms (e.g., C-P-C, P-C-C). | C-P-C angle defines the ligand's cone angle. |
| Dihedral Angles | Torsion angles defining the 3D orientation of the phenyl rings. | Determines the propeller-like conformation of the molecule. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating capability (basicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to electron-accepting capability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical stability and reactivity. |
| Mulliken Atomic Charges | Calculated partial charge on each atom. | Charge on the phosphorus atom indicates its Lewis basicity. |
DFT calculations are highly effective in predicting spectroscopic properties, which can be directly compared with experimental data to validate the computational model. For this compound, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These predictions help in assigning experimental spectral bands to specific molecular motions. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ³¹P, ¹³C, ¹H) can be computed to aid in the interpretation of experimental NMR spectra.
Triarylphosphines like this compound can exist in various conformations due to the rotation of the phenyl rings around the P-C bonds. DFT calculations can map the potential energy surface associated with this rotation to identify the most stable conformers. For the related compound tris(4-methylphenyl)phosphine, DFT calculations at the B3PW91/6-311++G(df,p) level of theory have shown that the molecule exists as a single symmetrical conformer where the substituents have a gauche,gauche,gauche orientation relative to the phosphorus lone pair. bohrium.com This C₃-symmetric, propeller-like shape is expected to be the most stable conformation for this compound as well.
| Conformer | Description | Relative Stability |
|---|---|---|
| gauche,gauche,gauche (C₃ symmetry) | All three phenyl rings are twisted in the same direction, creating a propeller-like structure. | Generally the most stable conformer for symmetrically substituted triarylphosphines. bohrium.com |
| gauche,gauche,anti (C₁ symmetry) | Two rings are twisted in one direction, and one is twisted in the opposite direction. | Typically a higher energy transitional state or less stable conformer. |
In catalysis, this compound functions as a ligand that binds to a transition metal center. DFT calculations are invaluable for quantifying the strength of this interaction. The binding energy of the phosphine to a metal can be calculated by comparing the energy of the metal-ligand complex with the energies of the free ligand and the metal fragment.
Furthermore, DFT can be used to model the entire catalytic cycle. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the activation barriers for each step in the reaction, allowing researchers to identify the rate-determining step and understand the factors that control the catalyst's efficiency and selectivity. For example, these calculations can elucidate the mechanism of key steps like oxidative addition, migratory insertion, and reductive elimination in a cross-coupling reaction.
Molecular Dynamics Simulations for Ligand Behavior in Solution
While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, MD simulations can model its behavior in a solvent, providing insights into its conformational flexibility, solvation structure, and transport properties. These simulations can reveal how the bulky tert-butyl groups influence the ligand's interaction with solvent molecules and how the phenyl rings rotate and flex at a given temperature. When studying a metal-phosphine complex, MD can simulate how the ligand moves and adapts its conformation while bound to the metal, which can be crucial for understanding how substrates access the catalytic site.
Quantum Chemical Analysis of Reactivity and Selectivity in Catalytic Processes
Beyond HOMO-LUMO analysis, other quantum chemical descriptors derived from DFT calculations can provide a more nuanced understanding of reactivity. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a region of negative potential around the phosphorus lone pair, confirming its role as a Lewis base.
Conceptual DFT provides reactivity indices, such as chemical potential, hardness, and the Fukui function. These indices can be used to predict how the ligand will interact with a metal center or a substrate. In a catalytic context, analyzing these properties for different intermediates in a reaction pathway can help explain the observed chemo-, regio-, and stereoselectivity of a reaction. By understanding the electronic factors that favor one reaction pathway over another, catalysts can be rationally designed for improved performance.
Chemical Reactivity and Derivatization of Tris 4 Tert Butylphenyl Phosphane
Oxidation Reactions leading to Tris(4-tert-butylphenyl)phosphine Oxide Formation
The phosphorus center in tris(4-tert-butylphenyl)phosphane is susceptible to oxidation, readily converting to the corresponding phosphine (B1218219) oxide, tris(4-tert-butylphenyl)phosphine oxide. This transformation is a common reaction for tertiary phosphines.
The oxidation process can occur under various conditions. For instance, exposure to air can lead to the oxidation of phosphines, a reaction that proceeds with the retention of configuration at the phosphorus center. researchgate.net In industrial settings, phosphite (B83602) stabilizers, such as the related compound tris(2,4-di-tert-butylphenyl)phosphite, are known to oxidize to their corresponding phosphate (B84403) forms. oecd.orgnih.gov This oxidation can be facilitated by factors like heat and UV radiation. nih.gov
The formation of the phosphine oxide is a significant consideration in applications where the phosphine is used as a ligand or catalyst, as the oxide typically lacks the desired catalytic activity. The resulting phosphine oxide is a stable compound.
Table 1: Oxidation of this compound
| Reactant | Oxidizing Agent | Product |
| This compound | Air (Oxygen) | Tris(4-tert-butylphenyl)phosphine oxide |
Halogenation and Other Electrophilic Reactions at the Phosphorus Center
The phosphorus atom in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by various electrophiles, including halogens.
While specific studies on the halogenation of this compound are not extensively detailed in the provided results, the general reactivity of tertiary phosphines suggests that they readily react with halogens to form halophosphonium halides. For example, the reaction with a halogen (X₂) would be expected to yield a tris(4-tert-butylphenyl)halophosphonium halide, [P(C₆H₄-4-t-Bu)₃X]⁺X⁻.
Other electrophilic reactions at the phosphorus center are also anticipated. The nucleophilic phosphorus can react with a variety of electrophiles, leading to the formation of phosphonium (B103445) salts. These reactions are fundamental to the derivatization of tertiary phosphines for use in various chemical transformations.
Transformations of the tert-Butylphenyl Moieties
The tert-butylphenyl groups of this compound can also undergo chemical transformations, although these are generally less common than reactions at the phosphorus center. The bulky tert-butyl groups provide significant steric hindrance, which can influence the reactivity of both the phosphorus atom and the aromatic rings. researchgate.net
Transformations involving the tert-butyl groups themselves are less frequently reported. These alkyl groups are generally stable, but under harsh conditions, dealkylation or rearrangement could potentially occur. The steric hindrance provided by these bulky groups is a key feature of this ligand, influencing its coordination chemistry and the properties of its metal complexes. nih.gov
Future Research Directions and Potential Applications
Exploration of Novel Catalytic Systems and Expanded Substrate Scope
While tris(4-tert-butylphenyl)phosphane is a reliable ligand in established cross-coupling reactions like Suzuki-Miyaura and Heck couplings, its unique steric and electronic properties make it a prime candidate for exploration in more challenging and novel catalytic transformations. Future research will likely focus on its application in areas such as C-H bond activation and functionalization. The bulky nature of the ligand can facilitate regioselectivity in C-H activation reactions by directing the metal catalyst to less sterically hindered positions on a substrate.
Furthermore, there is a significant opportunity to expand the substrate scope for known reactions catalyzed by this compound-metal complexes. This includes the use of traditionally difficult substrates, such as sterically demanding aryl chlorides and heteroaryl halides. The electron-rich nature of the phosphine (B1218219) can enhance the oxidative addition of these less reactive substrates to the metal center, a critical step in many catalytic cycles. Research in this area would involve systematic screening of the ligand in reactions with a wide array of challenging substrates to map out its catalytic utility.
Development of Immobilized or Heterogenized Variants of this compound Ligands
A significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, leading to potential product contamination and catalyst loss. Immobilizing this compound onto solid supports offers a promising solution to this problem, combining the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.
Future research will likely investigate various immobilization strategies. One approach is the covalent attachment of the phosphine ligand to inorganic supports like silica (B1680970) or organic polymers. This can be achieved by functionalizing one of the phenyl rings of the ligand with a reactive group that can be grafted onto the support material. Another promising avenue is the encapsulation of the metal-phosphine complex within the pores of mesoporous materials or metal-organic frameworks (MOFs). The performance of these heterogenized catalysts would need to be thoroughly evaluated in terms of catalytic activity, selectivity, and, crucially, recyclability. The following table illustrates potential research avenues for immobilization:
| Support Material | Immobilization Strategy | Key Research Focus |
| Silica (SiO2) | Covalent grafting via a functionalized linker | Synthesis of functionalized phosphine; Optimization of grafting conditions; Leaching studies |
| Polystyrene | Copolymerization of a vinyl-functionalized phosphine | Control of polymer morphology; Swelling effects on catalysis; Mechanical stability |
| Mesoporous Silica (e.g., MCM-41, SBA-15) | "Ship-in-a-bottle" synthesis; Covalent grafting to pore walls | Diffusion limitations of substrates; Effect of pore size on activity; Catalyst stability |
| Metal-Organic Frameworks (MOFs) | Incorporation of a phosphine-functionalized linker during MOF synthesis | MOF stability under catalytic conditions; Access of substrates to active sites |
Integration into Flow Chemistry Systems for Scalable Processes
The development of immobilized this compound catalysts opens the door for their integration into continuous flow chemistry systems. Flow reactors offer numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automated, continuous production. A packed-bed reactor, filled with the solid-supported catalyst, would allow for the continuous conversion of reactants into products, which can be collected downstream.
Future research in this domain will focus on optimizing the performance of such flow systems. This includes studying the effect of flow rate, temperature, and solvent on the reaction yield and catalyst longevity. The mechanical and chemical stability of the immobilized catalyst under continuous flow conditions will be a critical aspect of these investigations. The successful implementation of this compound-based catalysts in flow reactors would represent a significant step towards more sustainable and scalable chemical manufacturing.
Advanced Ligand Design Principles and Structure-Activity Relationships Based on this compound Analogues
To further enhance the catalytic performance of systems utilizing this compound, a deeper understanding of the relationship between the ligand's structure and its catalytic activity is essential. Future research will involve the rational design and synthesis of analogues of this compound to systematically probe these structure-activity relationships.
Modifications could include altering the position and size of the alkyl substituents on the phenyl rings to fine-tune the steric environment around the phosphorus atom. Introducing electron-donating or electron-withdrawing groups at different positions would allow for precise modulation of the ligand's electronic properties. The catalytic performance of these new ligands would then be evaluated in benchmark reactions, and the data used to build quantitative structure-activity relationship (QSAR) models. These models would be invaluable for the in-silico design of next-generation phosphine ligands with tailored properties for specific catalytic applications. A systematic study could involve the variations outlined in the table below:
| Modification to this compound | Property to be Tuned | Expected Impact on Catalysis |
| Varying alkyl group size (e.g., isopropyl, isobutyl) | Steric hindrance (Cone Angle) | Influence on reductive elimination and catalyst stability |
| Introducing methoxy (B1213986) groups | Electronic properties (Increased donor ability) | Enhanced oxidative addition of challenging substrates |
| Introducing trifluoromethyl groups | Electronic properties (Decreased donor ability) | Potential for altered reactivity and selectivity profiles |
| Synthesis of chiral analogues | Chirality | Application in asymmetric catalysis |
Through these concerted research efforts, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of more efficient, selective, and sustainable chemical processes.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural confirmation of tris(4-tert-butylphenyl)phosphane, and how do they address interpretation challenges?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use P NMR to identify phosphorus environments and H/C NMR to resolve tert-butyl and aryl group signals. Challenges include signal splitting due to hindered rotation of bulky substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be required for non-volatile samples .
- Infrared (IR) Spectroscopy : Identify P–C and C–H stretching frequencies. Overlaps with aryl C–H vibrations may require deconvolution software .
Q. What are the key considerations for synthesizing this compound in inert environments?
- Methodological Answer :
- Schlenk Line Techniques : Use gloveboxes or Schlenk lines to prevent oxidation. Monitor oxygen/moisture levels with sensors .
- Reagent Purity : Pre-dry solvents (e.g., THF, toluene) over molecular sieves. Use freshly distilled triethylamine as a base to minimize side reactions .
- Progress Monitoring : Thin-layer chromatography (TLC) or in-situ P NMR tracks reaction completion. Quenching with degassed methanol ensures controlled termination .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis while minimizing oxidative degradation?
- Methodological Answer :
- Variable Selection : Test factors like temperature (40–100°C), reaction time (6–24 hrs), and ligand-to-substrate ratios. Use a 2 factorial design to identify interactions .
- Response Metrics : Measure yield (HPLC), purity (GC-MS), and degradation products (LC-MS). Apply ANOVA to determine significant factors .
- Inert Atmosphere Optimization : Compare argon vs. nitrogen purge rates using computational fluid dynamics (CFD) simulations to minimize oxygen ingress .
Q. What methodologies resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer :
- Controlled Replication : Reproduce studies using standardized DSC protocols (heating rate: 10°C/min, nitrogen atmosphere). Compare decomposition onset temperatures across labs .
- Environmental Stress Testing : Expose samples to humidity (20–80% RH) and UV light to assess stability under simulated real-world conditions. Use FTIR to track structural changes .
- Computational Modeling : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to predict degradation pathways. Compare with experimental thermogravimetric analysis (TGA) .
Q. How can computational tools predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ligand-metal interactions (e.g., Pd, Ni) to predict coordination behavior. Use software like Gaussian or ORCA for energy profiles .
- Docking Studies : Screen phosphane-metal complexes in catalysis (e.g., cross-coupling reactions). Validate with experimental turnover numbers (TONs) .
- Solvent Effects : COSMO-RS simulations predict solubility and phase behavior in polar/non-polar solvents, guiding reaction medium selection .
Q. What protocols assess the environmental persistence of this compound in aquatic systems?
- Methodological Answer :
- OECD 301 Biodegradation Tests : Incubate compound in activated sludge (30 days) with LC-MS quantification. Compare half-lives to regulatory thresholds (e.g., REACH) .
- Photolysis Studies : Use xenon arc lamps (simulated sunlight) to measure degradation kinetics. Identify photoproducts via HRMS and toxicity assays (e.g., Daphnia magna) .
- Sediment-Water Partitioning : Determine log values using batch equilibrium methods. Correlate with molecular hydrophobicity (clogP) from ChemAxon software .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
